molecular formula C5H10S B15319979 Pent-4-ene-1-thiol

Pent-4-ene-1-thiol

Cat. No.: B15319979
M. Wt: 102.20 g/mol
InChI Key: FIAIUXDEJBAZET-UHFFFAOYSA-N
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Description

Pent-4-ene-1-thiol: is an organic compound with the molecular formula C(5)H({10})S. It is characterized by the presence of a thiol group (-SH) attached to the first carbon of a pentene chain, specifically at the fourth position. This compound is known for its strong, often unpleasant odor, reminiscent of garlic or onions, which is typical of thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydrothiolation of 1,4-pentadiene: : One common method involves the hydrothiolation of 1,4-pentadiene using hydrogen sulfide (H(_2)S) in the presence of a catalyst such as a transition metal complex. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

  • Addition of thiol to 4-pentene: : Another method involves the addition of thiol (H(_2)S) to 4-pentene in the presence of a radical initiator or under UV light. This method can be carried out at ambient temperature and pressure.

Industrial Production Methods

Industrial production of pent-4-ene-1-thiol often involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Safety measures are crucial due to the toxic and malodorous nature of thiols.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Pent-4-ene-1-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and nitric acid (HNO(_3)).

  • Reduction: : Reduction of this compound can lead to the formation of pent-4-ene-1-amine. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

  • Substitution: : The thiol group can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), nitric acid (HNO(_3)).

    Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Pent-4-ene-1-amine.

    Substitution: Various substituted pentenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

Pent-4-ene-1-thiol is used as a building block in organic synthesis. Its thiol group makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study thiol-disulfide exchange reactions, which are crucial in many biochemical processes, including enzyme function and redox regulation.

Medicine

While not a drug itself, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The thiol group can interact with biological targets, leading to various pharmacological effects.

Industry

In the industrial sector, this compound is used in the manufacture of polymers and as a precursor for the synthesis of other sulfur-containing compounds. Its strong odor also makes it useful as an odorant in natural gas for leak detection.

Mechanism of Action

The mechanism by which pent-4-ene-1-thiol exerts its effects largely depends on the chemical reactions it undergoes. The thiol group is highly reactive, capable of forming disulfide bonds, which are crucial in protein folding and stability. In redox reactions, the thiol group can be oxidized to form sulfenic, sulfinic, or sulfonic acids, each with distinct biological activities.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-thiol: Similar structure but with a shorter carbon chain.

    Hex-5-ene-1-thiol: Similar structure but with a longer carbon chain.

    2-Methyl-2-propanethiol: Contains a branched carbon chain.

Uniqueness

Pent-4-ene-1-thiol is unique due to its specific position of the thiol group and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs. The double bond allows for additional reactions such as polymerization and addition reactions, making it a versatile compound in synthetic chemistry.

Conclusion

This compound is a valuable compound in both research and industry due to its unique chemical properties and reactivity. Its applications span from organic synthesis to biological research, highlighting its versatility and importance in various scientific fields.

Properties

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

pent-4-ene-1-thiol

InChI

InChI=1S/C5H10S/c1-2-3-4-5-6/h2,6H,1,3-5H2

InChI Key

FIAIUXDEJBAZET-UHFFFAOYSA-N

Canonical SMILES

C=CCCCS

Origin of Product

United States

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